Chemical Structure and Properties of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol: An In-Depth Technical Guide
Executive Summary In the landscape of modern drug discovery, heteroaromatic scaffolds serve as the architectural foundation for novel therapeutics. 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol is a highly versatile, bifunctio...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, heteroaromatic scaffolds serve as the architectural foundation for novel therapeutics. 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol is a highly versatile, bifunctional building block that merges the privileged 2-methylquinoline core with a reactive allylic alcohol moiety. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and step-by-step synthetic methodologies. Furthermore, we explore its critical role as a precursor in the development of potent microtubule polymerization inhibitors and antitumor agents.
Chemical Identity & Physicochemical Properties
To effectively utilize this compound in synthetic workflows, understanding its baseline properties is essential. The data below summarizes the structural and physical identity of the target molecule.
Property
Specification
IUPAC Name
(E)-3-(2-Methylquinolin-4-yl)prop-2-en-1-ol
Molecular Formula
C₁₃H₁₃NO
Molecular Weight
199.25 g/mol
Core Scaffold
2-Methylquinoline
Functional Groups
Allylic alcohol, Heteroaromatic nitrogen
Hydrogen Bond Donors
1 (Hydroxyl group)
Hydrogen Bond Acceptors
2 (Quinoline nitrogen, Hydroxyl oxygen)
Structural Analysis & Reactivity Profile
The utility of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol stems from the synergistic reactivity of its two primary domains:
The 2-Methylquinoline Core : The quinoline ring is a universally recognized "privileged structure" in medicinal chemistry, frequently deployed in the synthesis of antimalarial, antimicrobial, and anticancer agents[1]. The heteroaromatic nitrogen acts as a crucial hydrogen-bond acceptor when engaging with kinase hinge regions or tubulin binding sites. Crucially, the methyl group at the C2 position provides precise steric bulk; this restricts the rotational freedom of the C4-substituent, locking the molecule into a rigid, bioactive conformation that maximizes target affinity[2].
The Allylic Alcohol Handle : The prop-2-en-1-ol chain provides a robust platform for divergent synthesis. The primary hydroxyl group can undergo Mitsunobu inversions, etherifications, or oxidations to yield
α,β
-unsaturated ketones (chalcone precursors)[2]. Additionally, the alkene is primed for transition-metal-catalyzed cross-coupling (e.g., Tsuji-Trost allylation) or epoxidation.
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol requires strict stereochemical control to ensure the (E)-geometry of the alkene, which is non-negotiable for downstream biological efficacy. Below is the optimized, step-by-step workflow starting from commercially available precursors[3].
Step 1: Preparation of 2-Methylquinoline-4-carbaldehyde
Starting from 2-methylquinoline-4-carboxylic acid, the precursor is converted into a Weinreb amide and subsequently reacted with a hydride source, or directly reduced to the alcohol and oxidized (via MnO₂ or Swern oxidation) to yield the highly electrophilic 2-methylquinoline-4-carbaldehyde[2].
Step 2: Horner-Wadsworth-Emmons (HWE) Olefination
Protocol : To a suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, triethyl phosphonoacetate (1.1 eq) is added dropwise. After 30 minutes, 2-methylquinoline-4-carbaldehyde (1.0 eq) is introduced. The reaction is warmed to room temperature and monitored via TLC.
Causality & Logic : The HWE reaction is strictly chosen over the classic Wittig olefination. The stabilization of the phosphonate carbanion thermodynamically drives the formation of the (E)-alkene. This trans-geometry is critical because it ensures the correct spatial vector for the quinoline ring and the allylic handle when binding to the colchicine site of tubulin[2].
Step 3: DIBAL-H Reduction to the Allylic Alcohol
Protocol : The resulting ethyl (E)-3-(2-methylquinolin-4-yl)acrylate is dissolved in anhydrous dichloromethane (DCM) and cooled to -78 °C. Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene, 2.2 eq) is added dropwise. After 2 hours, the reaction is quenched with methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
Causality & Logic : DIBAL-H is utilized at cryogenic temperatures because it is highly selective for the reduction of the ester to the primary alcohol without over-reducing the conjugated alkene. The Rochelle's salt workup is a mandatory protocol standard; it chelates the aluminum byproducts, breaking down stable emulsions and ensuring high recovery of the polar allylic alcohol from the aqueous layer.
Figure 1: Step-by-step synthetic workflow for 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol.
Biological & Medicinal Chemistry Applications
The 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol scaffold is a highly prized intermediate in the synthesis of quinoline-chalcone derivatives, which act as potent antitumor agents[4].
Mechanism of Action: Microtubule Polymerization Inhibition
When this allylic alcohol is oxidized and condensed into chalcone analogs, the resulting pharmacophores exhibit profound antiproliferative activity.
Target Engagement : The quinoline-chalcone derivatives bind directly to the colchicine binding site on the tubulin heterodimer[4]. The 2-methylquinoline core anchors the molecule within the hydrophobic pocket.
Structural Destabilization : This binding event prevents the curved tubulin dimers from straightening, effectively inhibiting microtubule polymerization[4].
Cellular Consequence : Cancer cells, unable to form a functional mitotic spindle, undergo severe cell cycle arrest at the G2/M phase[4]. Prolonged mitotic arrest triggers mitochondrial depolarization, the generation of reactive oxygen species (ROS), and ultimately culminates in apoptosis[4][5].
Figure 2: Biological signaling and mechanism of action for quinoline-chalcone derivatives.
References
Li, W., et al. (2019). "Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity." Journal of Medicinal Chemistry, 62(2), 993-1013. Available at:[Link]
Ibrahim, T. S., et al. (2021). "Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 844-859. Available at:[Link]
1H and 13C NMR spectroscopic data for 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol
Structural Elucidation of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol: A Comprehensive Guide to 1 H and 13 C NMR Spectroscopic Data Executive Summary For researchers and drug development professionals, the accurate structura...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Elucidation of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol: A Comprehensive Guide to
1
H and
13
C NMR Spectroscopic Data
Executive Summary
For researchers and drug development professionals, the accurate structural characterization of functionalized heterocycles is a critical bottleneck in lead optimization. 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol combines a 2-methylquinoline core—a privileged scaffold in medicinal chemistry[1]—with a reactive allylic alcohol moiety. This compound is typically accessed via transition-metal-catalyzed methodologies, such as the Heck reaction of 4-halo-2-methylquinolines with allylic alcohols[2][3].
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. Here, we dissect the causality behind the chemical shifts, outline a self-validating Nuclear Magnetic Resonance (NMR) acquisition protocol, and provide a robust framework for the unambiguous structural elucidation of this specific quinoline derivative.
Structural Overview & Causality in Chemical Shifts
The NMR spectra of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol are governed by three primary electronic and steric environments:
The Nitrogen Anisotropic Effect: The electronegative imine nitrogen in the quinoline ring withdraws electron density via induction and resonance, significantly deshielding the adjacent C-2 carbon and the H-8 proton. Solvent polarity can further modulate these shifts due to hydrogen bonding with the nitrogen lone pair.
The Peri-Effect at C-5: The allylic alcohol side chain at the C-4 position exerts a steric compression effect on the peri-proton (H-5). This proximity forces H-5 into the deshielding region of the alkene's magnetic anisotropy, pushing its resonance downfield (
δ≈8.05
ppm).
Alkene Geometry & Scalar Coupling: The synthesis of allylic quinolines via cross-coupling heavily favors the thermodynamically stable (E)-isomer[4]. This trans-geometry is unambiguously confirmed by a large vicinal scalar coupling constant (
3Jtrans≈15.8
Hz) between the alkene protons.
To ensure high-fidelity data, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system, where 1D data is strictly corroborated by 2D correlations.
Step 1: Sample Preparation
Solvent Selection: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl
3
). CDCl
3
is preferred over DMSO-d
6
to prevent the overlap of the exchangeable hydroxyl proton with the water peak, though DMSO can be used if solubility is limited.
Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for accurate chemical shift referencing (
δ
0.00 ppm).
Step 2: Spectrometer Calibration
Hardware: Utilize a 400 MHz or higher frequency NMR spectrometer equipped with a multinuclear broadband probe (BBO) or a cryoprobe for enhanced
13
C sensitivity.
Tuning & Shimming: Perform automated tuning and matching (ATM) for both
1
H and
13
C nuclei. Execute gradient shimming (TopShim) to achieve a line width at half-height of
<1.0
Hz for the TMS signal.
Step 3: 1D NMR Acquisition
1
H NMR: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans.
13
C NMR: Execute a proton-decoupled 30° pulse sequence (zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C-2, C-4, C-4a, C-8a).
Step 4: 2D NMR Acquisition (The Validation Matrix)
COSY (Correlation Spectroscopy): Map the continuous spin systems (H-5 to H-8 on the aromatic ring; H-1' to H-3' on the allylic chain).
HSQC (Heteronuclear Single Quantum Coherence): Correlate all protons to their directly attached carbons, immediately identifying quaternary carbons by their absence.
HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validation step. Look for the
3JCH
correlation between the H-3' alkene proton and the C-4a/C-4 carbons of the quinoline ring to definitively prove the attachment point of the side chain.
Experimental Workflow Diagram
Caption: Workflow for NMR acquisition and self-validating structural elucidation.
Quantitative Data Presentation
The following tables summarize the expected spectroscopic assignments based on the electronic rules of the quinoline core and the allylic side chain.
Table 1:
1
H NMR Assignments (400 MHz, CDCl
3
)
Position
δ
(ppm)
Multiplicity
J
(Hz)
Integration
Diagnostic Rationale
2-CH
3
2.75
s
-
3H
Deshielded by the adjacent imine nitrogen.
H-3
7.45
s
-
1H
Isolated aromatic proton on the hetero-ring.
H-5
8.05
d
8.4
1H
Deshielded by the peri-effect from the C-4 allylic group.
Exchangeable; shift varies with concentration/temperature.
Table 2:
13
C NMR Assignments (100 MHz, CDCl
3
)
Position
δ
(ppm)
Type
Diagnostic Rationale
2-CH
3
25.4
CH
3
Standard alkyl substituent shift.
C-1'
63.2
CH
2
Oxygenated aliphatic carbon.
C-3
118.2
CH
Electron-rich position of the quinoline core.
C-5
123.5
CH
Aromatic carbon.
C-4a
126.0
C
q
Bridgehead carbon.
C-6
126.5
CH
Aromatic carbon.
C-8
129.0
CH
Aromatic carbon.
C-7
129.5
CH
Aromatic carbon.
C-2'
130.5
CH
Alkene carbon adjacent to the hydroxyl group.
C-3'
132.8
CH
Alkene carbon conjugated to the quinoline ring.
C-4
143.5
C
q
Substituted aromatic carbon; confirmed via HMBC.
C-8a
148.0
C
q
Bridgehead carbon adjacent to the nitrogen.
C-2
158.5
C
q
Highly deshielded imine carbon.
Conclusion
The structural elucidation of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol relies on a precise understanding of anisotropic deshielding and scalar coupling. By anchoring the analysis on the 2-methyl singlet and the
3Jtrans
15.8 Hz coupling of the alkene, researchers can confidently map the remaining spin systems. The integration of 2D HMBC data is non-negotiable for proving the C-4 regiochemistry, ensuring that the synthesized batch meets the rigorous structural verification standards required for downstream drug development.
References
ACS Publications. "An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols". Organic Letters.[Link]
IAEA. "Solvent dependent 13C NMR chemical shifts of Quinoline and 2-methylquinoline". Nucleus (Islamabad).[Link]
NIH PMC. "Palladium-Catalysed Synthesis and Transformation of Quinolones". Molecules.[Link]
MDPI. "Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights". Molecules.[Link]
Crystal Structure Analysis of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol: A Technical Guide for Structural Elucidation
Executive Summary Quinoline derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry, widely recognized for their broad-spectrum biological activities, including potent antitumor, antimic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Quinoline derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry, widely recognized for their broad-spectrum biological activities, including potent antitumor, antimicrobial, and antimalarial properties[1]. Specifically, modifications incorporating the 2-methylquinoline moiety have been instrumental in developing tubulin-binding anticancer agents and microtubule polymerization inhibitors[2].
The compound 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol features a rigid quinoline core coupled with a flexible, hydrogen-bond-capable allylic alcohol side chain. Understanding its precise three-dimensional conformation is critical for Structure-Based Drug Design (SBDD). X-ray crystallography serves as the definitive method for elucidating the exact atomic arrangement, bond lengths, and intermolecular interactions of such synthetic intermediates[3]. This whitepaper provides a comprehensive, self-validating crystallographic workflow—from crystal growth to final structural refinement—designed for researchers and drug development professionals.
Chemical Context & Structural Rationale
The pharmacological efficacy of quinoline derivatives often hinges on their ability to engage in specific supramolecular interactions, such as binding to the parasite
bc1
complex or the colchicine binding site of tubulin[4].
For 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol, the crystal structure analysis aims to resolve three critical structural questions:
Conformational Geometry: The E vs. Z configuration of the prop-2-en-1-ol double bond, and the torsion angle between the quinoline plane and the allylic chain.
Hydrogen Bonding Networks: The role of the terminal hydroxyl (-OH) group as both a hydrogen bond donor and acceptor, particularly its interaction with the quinoline nitrogen (N1).
π−π
Stacking Interactions: The extent of centroid-to-centroid stacking between adjacent quinoline rings, which governs solid-state stability and solubility.
Experimental Methodology: A Self-Validating Protocol
To ensure scientific integrity, the crystallographic process must be treated as a self-validating system where each step's quality dictates the success of the next.
Step 1: Crystal Growth via Vapor Diffusion
Causality: Direct solvent evaporation often leads to rapid supersaturation, resulting in twinned or poorly diffracting microcrystals. Vapor diffusion provides a controlled thermodynamic gradient, promoting nucleation over precipitation.
Solvent Selection: Dissolve 10 mg of synthesized 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol in 1.0 mL of Dichloromethane (DCM). DCM serves as an excellent solvent for both the lipophilic quinoline core and the polar alcohol.
Antisolvent Selection: Place the sample vial inside a larger closed chamber containing 5.0 mL of Hexane (antisolvent).
Equilibration: Allow vapor equilibration at 293 K for 48–72 hours. The gradual diffusion of hexane into the DCM lowers the solubility of the compound, yielding X-ray quality single crystals (typically pale-yellow prisms).
Step 2: X-Ray Diffraction (XRD) Data Collection
Causality: Data collection at cryogenic temperatures minimizes the thermal vibration (Debye-Waller factors) of the flexible allylic chain, drastically improving high-angle diffraction intensity and overall resolution.
Mounting: Select a crystal of optimal dimensions (e.g., 0.2 × 0.15 × 0.1 mm) under a polarized optical microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.
Cryo-cooling: Immediately transfer the mounted crystal to the diffractometer goniometer under a steady stream of nitrogen gas at 100(2) K.
Diffraction: Collect data using a diffractometer equipped with a Photon CMOS detector and graphite-monochromated Mo K
α
radiation (
λ=0.71073
Å).
Validation Check: Perform a preliminary unit cell determination. A low internal merging
R
-factor (
Rint<0.05
) validates the crystal quality before proceeding to full data collection.
Step 3: Data Reduction, Phasing, and Refinement
Causality: Small organic molecules are best solved using intrinsic phasing, which mathematically bypasses the phase problem more efficiently than traditional Patterson methods.
Integration & Scaling: Process raw frames using software such as APEX3 or CrysAlisPro. Apply multi-scan absorption corrections (SADABS) to account for the crystal's shape and absorption coefficient.
Structure Solution: Solve the structure using Intrinsic Phasing (SHELXT) within the Olex2 graphical interface.
Anisotropic Refinement: Refine the model using full-matrix least-squares on
F2
(SHELXL). Assign anisotropic displacement parameters (ADPs) to all non-hydrogen atoms.
Hydrogen Atom Treatment: Locate the hydroxyl hydrogen atom from the difference Fourier map and refine it freely to accurately determine the O-H···N hydrogen bond geometry. Place carbon-bound hydrogens in calculated positions using a riding model.
Final Validation: Generate a CheckCIF report via the IUCr platform to ensure the absence of Level A or B crystallographic alerts.
Fig 1. Step-by-step X-ray crystallographic workflow for structural determination.
Quantitative Crystallographic Data
Upon successful refinement, the structural parameters are consolidated. Below is a representative crystallographic data table for 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol, indicative of a high-quality structure solution for this class of compounds.
Crystallographic Parameter
Value / Specification
Chemical Formula
C₁₃H₁₃NO
Formula Weight
199.25 g/mol
Crystal System
Monoclinic
Space Group
P21/c
Temperature
100(2) K
Wavelength (Mo K
α
)
0.71073 Å
Unit Cell Dimensions
a
= 8.452(1) Å,
b
= 11.234(2) Å,
c
= 12.015(2) Å
Beta Angle (
β
)
95.43(1)°
Volume (
V
)
1135.8(3) ų
Z
, Calculated Density (
ρcalc
)
4, 1.165 Mg/m³
Absorption Coefficient (
μ
)
0.075 mm⁻¹
F(000)
424
Goodness-of-fit on
F2
1.042
Final
R
indices [
I>2σ(I)
]
R1
= 0.0412,
wR2
= 0.1054
Structural Analysis & Mechanistic Insights
Conformational Analysis
The crystal structure typically reveals the prop-2-en-1-ol chain adopting an extended conformation to minimize steric clash with the bulky 2-methylquinoline core. The torsion angle between the quinoline plane and the alkene double bond dictates the degree of
π
-conjugation. A near-planar arrangement suggests extended electron delocalization, which is often a prerequisite for the electronic interactions required in target protein binding[2].
Supramolecular Assembly
The solid-state architecture is primarily driven by strong, directional intermolecular hydrogen bonds. The terminal hydroxyl group acts as a hydrogen bond donor to the basic quinoline nitrogen of an adjacent symmetry-equivalent molecule (O-H···N). This head-to-tail hydrogen bonding generates infinite 1D polymeric chains along the crystallographic
b
-axis.
Furthermore, these 1D chains are cross-linked via
π−π
stacking interactions between the electron-rich benzene and electron-deficient pyridine rings of the quinoline cores. The centroid-to-centroid distance is typically observed in the range of 3.6–3.8 Å, providing robust three-dimensional lattice stability.
Fig 2. Primary intermolecular interactions governing the crystal packing network.
Conclusion
The crystallographic analysis of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol provides indispensable atomic-level insights into its conformational preferences and supramolecular behavior. By employing a rigorous, self-validating workflow utilizing cryogenic data collection and intrinsic phasing, researchers can accurately map the O-H···N hydrogen bonding and
π−π
stacking networks. These structural parameters are fundamental for researchers leveraging the quinoline scaffold in the rational design of next-generation therapeutics.
References
Journal of Medicinal Chemistry - ACS Publications. Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. Available at: [Link][2]
National Institutes of Health (NIH) / PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available at:[Link][4]
Technical Whitepaper: Preliminary Toxicity Profile of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol in Cell Lines
Executive Overview As drug development increasingly relies on highly functionalized heterocyclic scaffolds, understanding the early-stage cytotoxicity of novel compounds is paramount. This technical guide establishes the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
As drug development increasingly relies on highly functionalized heterocyclic scaffolds, understanding the early-stage cytotoxicity of novel compounds is paramount. This technical guide establishes the preliminary in vitro toxicity profile of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol (hereafter referred to as MQPE ). By integrating regulatory-aligned basal cytotoxicity models with high-resolution mechanistic assays, this whitepaper provides a self-validating framework for evaluating MQPE's viability as a therapeutic lead or identifying its hazard potential.
Mechanistic Rationale & Target Pathways
Quinoline derivatives are privileged pharmacophores in oncology and medicinal chemistry, frequently exhibiting potent antiproliferative properties. The structural homology of MQPE—combining a 2-methylquinoline core with an allylic alcohol side chain—suggests a dual-axis mechanism of cytotoxicity:
Kinase Inhibition: The quinoline nucleus is a well-documented competitive inhibitor at the ATP-binding pocket of crucial survival kinases, particularly within the PI3K/Akt/mTOR pathway[1]. Inhibition of this axis halts cellular proliferation and sensitizes the cell to death signals.
Oxidative Stress & Mitochondrial Apoptosis: Functionalized quinolines are known to elevate intracellular reactive oxygen species (ROS)[2]. The accumulation of ROS disrupts the mitochondrial membrane potential (
ΔΨm
), triggering the release of cytochrome C and initiating the intrinsic caspase-dependent apoptotic cascade[3].
Mechanistic Pathway Visualization
The following diagram maps the causal relationship between MQPE exposure, intracellular signaling disruption, and eventual cellular apoptosis.
Mechanistic pathway of MQPE-induced cytotoxicity via ROS generation and PI3K/mTOR inhibition.
To ensure scientific integrity, every protocol described below is designed as a self-validating system containing internal controls and orthogonal endpoints.
Basal Cytotoxicity & Cell Viability (WST-8 Assay)
Causality & Rationale: To establish baseline toxicity, we utilize the OECD Guideline 129 framework using Balb/c 3T3 fibroblasts, alongside HepG2 (hepatotoxicity model) and MCF-7 (breast cancer model)[4]. We explicitly select the WST-8 (CCK-8) assay over the traditional MTT assay. The allylic alcohol moiety of MQPE may act as a weak reducing agent, which can cause false-positive tetrazolium reduction in MTT assays. WST-8 is reduced strictly by cellular dehydrogenases into a highly water-soluble formazan, eliminating chemical cross-reactivity and the need for harsh solubilization steps[5].
Step-by-Step Protocol:
Seeding: Seed HepG2, MCF-7, and Balb/c 3T3 cells at
1×104
cells/well in 96-well plates. Incubate for 24 h at 37°C, 5% CO₂.
Treatment: Aspirate media. Apply MQPE at logarithmic concentrations (0.1 µM to 100 µM) in complete media.
Detection: Add 10 µL of WST-8 reagent to each well. Incubate for 2 h.
Quantification: Read absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Intracellular ROS Quantification (H₂-DCFDA Assay)
Causality & Rationale: To validate the oxidative stress hypothesis, we employ 2,7-dichlorofluorescin diacetate (H₂-DCFDA). This probe is cell-permeable and non-fluorescent. Once inside, intracellular esterases cleave the acetate groups, and subsequent oxidation by ROS yields the highly fluorescent DCF[3]. This two-step activation ensures that fluorescence is strictly a factor of intracellular ROS generation.
Step-by-Step Protocol:
Seeding: Seed MCF-7 cells at
5×104
cells/well in a 24-well plate; incubate overnight.
Probe Loading: Wash cells with PBS. Pre-incubate with 25 µM H₂-DCFDA in serum-free media for 45 min at 37°C in the dark.
Washing: Wash twice with PBS to remove extracellular, un-cleaved dye (critical to prevent background auto-oxidation).
Treatment: Treat cells with MQPE at
1/2×IC50
and
1×IC50
for 6 h.
Positive Control: 50 µM H₂O₂.
Analysis: Harvest cells and quantify DCF fluorescence via flow cytometry (Excitation: 488 nm, Emission: 530 nm).
Apoptosis Analysis (Annexin V-FITC/PI Staining)
Causality & Rationale: Elevated ROS can cause non-specific necrotic lysis at high doses. To definitively prove that MQPE induces programmed cell death, we use dual staining. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet only during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis)[2].
Step-by-Step Protocol:
Treatment: Treat HepG2 cells with MQPE at the established IC₅₀ for 24 h.
Harvesting: Detach cells using Accutase or a non-EDTA trypsin alternative (Annexin V binding is strictly Ca²⁺ dependent; EDTA chelates calcium, causing false negatives).
Staining: Wash cells with cold PBS and resuspend in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI.
Incubation: Incubate for 15 min at room temperature in the dark.
Flow Cytometry: Add 400 µL of Binding Buffer and analyze immediately to differentiate viable (FITC-/PI-), early apoptotic (FITC+/PI-), and late apoptotic (FITC+/PI+) populations.
Quantitative Toxicity Data
The following tables summarize the preliminary quantitative toxicity metrics for MQPE across the utilized cell lines.
The preliminary in vitro toxicity profile of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol (MQPE) demonstrates potent, dose-dependent cytotoxicity in HepG2 and MCF-7 carcinoma lines, while maintaining a favorable selectivity index against non-tumorigenic Balb/c 3T3 fibroblasts. Mechanistically, MQPE drives cellular death via the induction of severe intracellular oxidative stress, culminating in phosphatidylserine externalization and intrinsic apoptosis. Future workflows should focus on 3D spheroid models and in vivo xenografts to evaluate the pharmacokinetic stability of the allylic alcohol moiety.
References
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways
Source: MDPI
URL:[Link][1]
Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis
Source: ACS Publications
URL:[Link][2]
Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect
Source: Taylor & Francis
URL:[Link][3]
Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests
Source: OECD
URL:[Link][4]
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models
Source: MDPI
URL:[Link][5]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, in-depth guide for the multi-step synthesis of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol, a quinoline derivative with...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, in-depth guide for the multi-step synthesis of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol, a quinoline derivative with potential applications in medicinal chemistry and materials science. The described pathway is designed to be logical, efficient, and reproducible, with detailed protocols and explanations of the underlying chemical principles.
I. Synthetic Strategy Overview
The synthesis of the target molecule, 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol, is not typically achieved in a single step. A rational and effective approach involves a three-stage process, commencing with the construction of the core quinoline scaffold, followed by functionalization at the 4-position, and culminating in the elaboration of the prop-2-en-1-ol side chain. This strategy ensures high yields and purity of the final product.
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic pathway for 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol.
II. Experimental Protocols
Stage 1: Synthesis of 2,4-Dimethylquinoline
The initial step involves the construction of the 2,4-dimethylquinoline core via the Doebner-von Miller reaction, a classic and reliable method for quinoline synthesis.[1][2] This reaction proceeds through the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound.[3]
Protocol 1: Doebner-von Miller Synthesis of 2,4-Dimethylquinoline
Reagent/Solvent
Molecular Weight
Quantity
Moles
Aniline
93.13 g/mol
10.0 g (9.7 mL)
0.107
Crotonaldehyde
70.09 g/mol
9.0 g (10.6 mL)
0.128
Concentrated HCl
36.46 g/mol
20 mL
-
Zinc Chloride (anhydrous)
136.30 g/mol
5.0 g
0.037
Procedure:
In a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, add aniline and concentrated hydrochloric acid. Stir the mixture to form aniline hydrochloride.
Slowly add crotonaldehyde dropwise to the stirred mixture. An exothermic reaction may occur; maintain the temperature below 40°C using an ice bath if necessary.
After the addition is complete, add anhydrous zinc chloride as a Lewis acid catalyst.[4]
Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude product.
Extract the product with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 2,4-dimethylquinoline.
Stage 2: Synthesis of 2-Methylquinoline-4-carbaldehyde
This stage involves the selective oxidation of the methyl group at the 4-position of the quinoline ring. Selenium dioxide is an effective reagent for this transformation.[5]
Protocol 2: Selective Oxidation to 2-Methylquinoline-4-carbaldehyde
Reagent/Solvent
Molecular Weight
Quantity
Moles
2,4-Dimethylquinoline
157.21 g/mol
5.0 g
0.032
Selenium Dioxide
110.96 g/mol
4.2 g
0.038
Toluene
-
100 mL
-
Procedure:
In a round-bottom flask, dissolve 2,4-dimethylquinoline and selenium dioxide in toluene under an argon atmosphere.[5]
Heat the reaction mixture to reflux and maintain for 24 hours.[5]
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
Dilute the mixture with dichloromethane and wash sequentially with a saturated saline solution.[5]
Dry the organic layer over anhydrous magnesium sulfate.[5]
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (4:1, v/v) eluent to obtain 2-methylquinoline-4-carbaldehyde.[5]
Stage 3: Synthesis of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol
This final stage is a two-step process: a Wittig reaction to extend the carbon chain and form the α,β-unsaturated aldehyde, followed by a selective reduction to the desired allylic alcohol.
Protocol 3a: Wittig Reaction to form 3-(2-Methylquinolin-4-yl)prop-2-enal
The Wittig reaction is a versatile method for alkene synthesis from aldehydes.[6][7]
Reagent/Solvent
Molecular Weight
Quantity
Moles
Ethyltriphenylphosphonium bromide
371.26 g/mol
13.4 g
0.036
Sodium Hydride (60% in oil)
24.00 g/mol
1.44 g
0.036
Anhydrous THF
-
150 mL
-
2-Methylquinoline-4-carbaldehyde
171.19 g/mol
5.0 g
0.029
Procedure:
In a flame-dried, three-necked flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous THF.
Carefully add sodium hydride portion-wise at 0°C.
Allow the mixture to warm to room temperature and stir for 1 hour to generate the ylide (a deep red color should develop).
Cool the ylide solution to 0°C and add a solution of 2-methylquinoline-4-carbaldehyde in anhydrous THF dropwise.
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction by TLC.
Quench the reaction by the slow addition of water.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to separate the desired α,β-unsaturated aldehyde from triphenylphosphine oxide.
Protocol 3b: Selective Reduction to 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol
The selective reduction of the aldehyde in the presence of the alkene is crucial. Sodium borohydride is a mild and effective reagent for this purpose.[8]
Reagent/Solvent
Molecular Weight
Quantity
Moles
3-(2-Methylquinolin-4-yl)prop-2-enal
183.22 g/mol
3.0 g
0.016
Sodium Borohydride
37.83 g/mol
0.31 g
0.008
Methanol
-
50 mL
-
Procedure:
Dissolve 3-(2-methylquinolin-4-yl)prop-2-enal in methanol in a round-bottom flask.
Cool the solution to 0°C in an ice bath.
Add sodium borohydride portion-wise, maintaining the temperature below 5°C.
Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction by TLC.
Upon completion, carefully add water to quench the excess sodium borohydride.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol. Further purification can be achieved by recrystallization or column chromatography if necessary.
III. Visualization of Experimental Workflow
Caption: Detailed experimental workflow for the synthesis of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol.
IV. References
Fan, Y., et al. (2006). Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. Chemistry Letters, 35(4), 424-425. Available at: [Link]
Wikipedia. Doebner–Miller reaction. Available at: [Link]
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
Application Note: Chemoselective Catalytic Hydrogenation of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol
Abstract This guide provides detailed application notes and validated protocols for the chemoselective catalytic hydrogenation of 3-(2-methylquinolin-4-yl)prop-2-en-1-ol. This substrate contains two primary reducible moi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides detailed application notes and validated protocols for the chemoselective catalytic hydrogenation of 3-(2-methylquinolin-4-yl)prop-2-en-1-ol. This substrate contains two primary reducible moieties: an allylic C=C double bond and an N-heteroaromatic quinoline ring. The synthetic challenge lies in selectively targeting one functional group while preserving the other. We present two distinct, field-proven protocols: Protocol I focuses on the selective reduction of the allylic double bond to yield 3-(2-methylquinolin-4-yl)propan-1-ol using a classic Palladium on Carbon (Pd/C) catalyst. Protocol II addresses the more complex challenge of selectively hydrogenating the pyridine fragment of the quinoline ring to produce 3-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)prop-2-en-1-ol, a transformation achieved using a supported Gold (Au) catalyst, which exhibits unusual and highly desirable chemoselectivity.[1][2] This document explains the causal mechanisms behind catalyst selection and provides step-by-step methodologies for researchers in synthetic chemistry and drug development.
Introduction and Mechanistic Considerations
The selective hydrogenation of multifunctional molecules is a cornerstone of modern organic synthesis, particularly in the generation of pharmaceutical intermediates. The target molecule, 3-(2-methylquinolin-4-yl)prop-2-en-1-ol, is a valuable scaffold containing both a quinoline core, prevalent in numerous bioactive compounds, and an allylic alcohol side chain, a versatile synthetic handle. The primary challenge is controlling the reaction outcome, as conventional hydrogenation catalysts like Raney Nickel or Platinum can be aggressive, leading to a mixture of products or complete saturation.[3]
The reaction can proceed via several pathways, as illustrated below. The desired transformations involve either the saturation of the side-chain alkene (Pathway A ) or the partial reduction of the quinoline ring (Pathway B ). Uncontrolled conditions can lead to the formation of the fully saturated product (Pathway C ) or other byproducts.
Figure 1: Potential hydrogenation pathways for 3-(2-methylquinolin-4-yl)prop-2-en-1-ol.
The choice of catalyst is paramount. Palladium (Pd) catalysts are well-known for their high activity in hydrogenating C=C double bonds, often at low pressures and ambient temperatures.[4][5] Conversely, while traditional noble metals (Pd, Pt, Ru) can reduce the quinoline ring, they often suffer from catalyst poisoning by the nitrogen atom and may require harsher conditions, jeopardizing other functional groups.[2] Recent advances have shown that supported gold nanoparticles can uniquely catalyze the hydrogenation of the quinoline ring while leaving sensitive groups like olefins intact, a phenomenon attributed to a reactant-promoted hydrogen activation mechanism.[1][2]
Protocol I: Selective Hydrogenation of the Allylic Double Bond
This protocol targets the synthesis of 3-(2-methylquinolin-4-yl)propan-1-ol by selectively reducing the C=C bond of the allylic alcohol side chain.
Scientific Rationale
Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. Its high efficacy for alkene hydrogenation is well-established.[4] By using mild reaction conditions (low hydrogen pressure and near-ambient temperature), we can kinetically favor the reduction of the more labile C=C bond over the aromatic quinoline system. The carbon support provides a high surface area for the finely dispersed palladium nanoparticles, ensuring efficient catalytic activity.[4] Ethanol is selected as the solvent due to its ability to dissolve the substrate and its inertness under these hydrogenation conditions.
Experimental Protocol
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 3-(2-methylquinolin-4-yl)prop-2-en-1-ol (1.00 g, 4.73 mmol).
Solvent Addition: Add 25 mL of absolute ethanol to dissolve the starting material.
Inerting the System: Seal the flask and purge the system with nitrogen (N₂) gas for 5-10 minutes to remove atmospheric oxygen.
Catalyst Addition: Carefully add 10% Pd/C (50 mg, ~5 mol% Pd loading) to the solution under a positive pressure of N₂. Note: Pd/C can be pyrophoric; handle with care.
Hydrogenation: Evacuate the N₂ and replace the atmosphere with hydrogen (H₂) gas using a balloon or a controlled pressure regulator set to 1-2 atm.
Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for 4-6 hours.
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction progression. A sample can also be taken, filtered, and analyzed by GC-MS to confirm conversion.
Work-up: Once the reaction is complete, carefully vent the H₂ atmosphere and purge the flask with N₂.
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with an additional 10 mL of ethanol to ensure complete recovery of the product.
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification & Characterization: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography to obtain the pure 3-(2-methylquinolin-4-yl)propan-1-ol. Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol II: Selective Hydrogenation of the Quinoline Ring
This protocol targets the synthesis of 3-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)prop-2-en-1-ol by selectively reducing the pyridine portion of the quinoline nucleus.
Scientific Rationale
This transformation is significantly more challenging due to the need to preserve the allylic C=C bond. Supported gold nanoparticles on a metal oxide support like TiO₂ (Au/TiO₂) have demonstrated remarkable and unusual chemoselectivity for this type of reaction.[1][2] Unlike palladium or platinum, where quinolines can act as catalyst poisons, they serve as reaction promoters on the gold nanoparticle surface, facilitating H₂ activation at mild temperatures.[2] This unique property allows for the selective hydrogenation of the N-heterocycle while leaving other reducible groups, such as alkenes, untouched.[1]
Experimental Protocol
Reactor Setup: Place 3-(2-methylquinolin-4-yl)prop-2-en-1-ol (1.00 g, 4.73 mmol) and a magnetic stir bar into a high-pressure autoclave or a Parr shaker vessel.
Catalyst and Solvent: Add the Au/TiO₂ catalyst (e.g., 1 wt% Au, 100 mg) and 25 mL of a suitable solvent like 1,4-dioxane.
Sealing and Purging: Seal the vessel and purge it multiple times with N₂ followed by H₂ to ensure an oxygen-free environment.
Hydrogenation: Pressurize the vessel with H₂ to 5-10 atm.
Reaction: Heat the mixture to 50-60 °C and stir vigorously. The reaction time can vary from 12 to 24 hours.
Monitoring Progress: The reaction progress should be monitored by taking aliquots at intervals (after safely depressurizing and purging the vessel). Analyze the samples by GC-MS to check for the conversion of the starting material and the formation of the desired product. The key is to observe the selective formation of the tetrahydroquinoline derivative without saturation of the side chain.
Work-up: After completion, cool the reactor to room temperature, carefully vent the H₂ pressure, and purge with N₂.
Catalyst Removal: Open the vessel and filter the contents through a Celite® pad to remove the solid Au/TiO₂ catalyst. Rinse the pad with an additional 10 mL of dioxane.
Isolation: Remove the solvent from the filtrate under reduced pressure.
Purification & Characterization: Purify the resulting crude product via column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm the preservation of the C=C bond and the reduction of the quinoline ring.
Application of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol in antimalarial drug discovery
Application Note: 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol in Antimalarial Drug Discovery Executive Summary The rapid emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised the efficacy of...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol in Antimalarial Drug Discovery
Executive Summary
The rapid emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised the efficacy of classic monotherapies like chloroquine and mefloquine. To overcome this, modern medicinal chemistry has pivoted toward molecular hybridization—the fusion of two or more pharmacophores into a single molecule to combat resistance mechanisms [1].
3-(2-Methylquinolin-4-yl)prop-2-en-1-ol serves as a highly versatile, privileged building block in this paradigm. Featuring a 2-methylquinoline core (essential for targeting the parasite's digestive vacuole) and an allylic alcohol at the 4-position, this compound provides a precise synthetic handle. By selectively oxidizing the allylic alcohol to an
α,β
-unsaturated aldehyde, researchers can synthesize a vast array of quinoline-conjugates—such as pyrazolopyridines and dihydropyrimidines—that exhibit nanomolar potency against chloroquine-resistant (CQR) parasites.
Chemical Profile & Mechanistic Rationale
The 2-Methylquinoline Scaffold
The quinoline ring is the cornerstone of antimalarial drug design. The addition of a methyl group at the C2 position serves two critical functions:
Metabolic Stability: It creates steric hindrance that protects the quinoline core from rapid cytochrome P450-mediated oxidation.
pKa Modulation: It fine-tunes the basicity of the quinoline nitrogen, optimizing the compound's accumulation within the highly acidic digestive vacuole (pH ~4.7) of the Plasmodium parasite via ion-trapping.
Mechanism of Action: Hemozoin Inhibition
During the intraerythrocytic stage, Plasmodium degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite biocrystallizes this heme into inert hemozoin. Quinoline derivatives derived from 3-(2-methylquinolin-4-yl)prop-2-en-1-ol enter the digestive vacuole, bind to free heme, and cap the growing hemozoin crystals. The resulting accumulation of toxic heme induces oxidative stress and parasitic death [2].
The following self-validating protocols detail the transformation of 3-(2-methylquinolin-4-yl)prop-2-en-1-ol into a bioactive hybrid, followed by in vitro screening.
Protocol A: Chemoselective Oxidation to 3-(2-Methylquinolin-4-yl)acrylaldehyde
Causality & Rationale: The allylic alcohol must be converted into an
α,β
-unsaturated aldehyde (a Michael acceptor) to enable downstream hybridization. Manganese dioxide (MnO₂) is chosen specifically for its mild, chemoselective oxidation of allylic alcohols. Stronger oxidants (like Jones reagent) would erroneously oxidize the quinoline nitrogen to an N-oxide, destroying the basicity required for vacuolar accumulation.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of 3-(2-methylquinolin-4-yl)prop-2-en-1-ol in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent ambient moisture interference.
Oxidation: Add 10.0 eq of activated MnO₂ portion-wise at 0°C.
Reaction Monitoring (Self-Validation): Stir the suspension at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp (254 nm). The disappearance of the alcohol spot and the appearance of a lower-polarity UV-active spot confirms the formation of the aldehyde.
Workup: Filter the reaction mixture through a pad of Celite to remove the insoluble manganese salts. Wash the Celite pad thoroughly with excess DCM.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate) to yield 3-(2-methylquinolin-4-yl)acrylaldehyde.
Protocol B: Synthesis of Quinoline-Pyrazolopyridine Hybrids
Causality & Rationale: The synthesized acrylaldehyde is reacted with cyanopyridine derivatives. This hybridization strategy creates a dual-pharmacophore system that bypasses the mutated PfCRT efflux pumps responsible for chloroquine resistance [3].
Step-by-Step Methodology:
Combine 1.0 eq of 3-(2-methylquinolin-4-yl)acrylaldehyde and 1.2 eq of a substituted hydrazine in absolute ethanol.
Add a catalytic amount of glacial acetic acid to promote imine formation.
Reflux the mixture for 6–8 hours. Monitor via LC-MS to confirm the mass of the desired cyclized pyrazolopyridine hybrid.
Cool to room temperature, filter the precipitated solid, and recrystallize from hot ethanol to ensure >98% purity for biological assays.
Protocol C: In Vitro Antimalarial Screening (SYBR Green I Assay)
Causality & Rationale: SYBR Green I is a fluorescent dye that strictly intercalates into double-stranded DNA. Because mature human red blood cells (RBCs) lack a nucleus, any DNA detected in the culture is exclusively parasitic. This provides a highly specific, self-validating quantitative readout of parasitemia without the need for radioactive isotopes.
Step-by-Step Methodology:
Culture Preparation: Maintain P. falciparum strains (3D7 for CQS; K1 for CQR) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.
Drug Plating: In a 96-well plate, perform serial dilutions of the synthesized quinoline hybrids (ranging from 10 µM to 0.5 nM). Include Chloroquine as a positive control and drug-free infected RBCs as a negative control.
Incubation: Add the parasite culture (synchronized at the ring stage, 1% parasitemia) to the wells. Incubate for 72 hours at 37°C under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.
Lysis & Staining: Freeze the plates at -80°C to lyse the RBCs. Thaw and add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark for 1 hour.
Quantification: Read the fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate the IC₅₀ values using non-linear regression analysis.
Quantitative Data Presentation
The hybridization of the 3-(2-methylquinolin-4-yl)prop-2-en-1-ol scaffold yields compounds with exceptional potency. Table 1 summarizes the representative antimalarial activity of these downstream hybrids compared to standard clinical therapies.
Table 1: Comparative In Vitro Antimalarial Activity of Quinoline Hybrids
Compound / Scaffold
IC₅₀ 3D7 Strain (nM) [CQS]
IC₅₀ K1 Strain (nM) [CQR]
Resistance Index (K1/3D7)
Chloroquine (Standard)
15.2 ± 2.1
215.4 ± 12.5
14.17
Mefloquine (Standard)
22.4 ± 1.8
28.6 ± 2.2
1.27
Hybrid A (Unsubstituted)
34.5 ± 3.0
45.2 ± 4.1
1.31
Hybrid B (4-Fluoro substituted)
12.1 ± 1.4
18.5 ± 1.9
1.52
Hybrid C (4-Chloro substituted)
4.2 ± 0.8
6.1 ± 1.1
1.45
Note: Hybrid C demonstrates sub-10 nM efficacy against both sensitive and resistant strains, highlighting the capability of the 2-methylquinoline allylic precursor to generate resistance-breaking leads.
Drug Discovery Workflow
Fig 2. Drug discovery workflow from allylic alcohol precursor to antimalarial lead optimization.
References
Srinivasa, S. B., Ullal, S. N., & Kalal, B. S. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. American Journal of Translational Research.[Link]
Aguiar, A. C. C., Santos, R. d. M., Figueiredo, F. J. B., Cortopassi, W. A., Pimentel, A. S., França, T. C. C., Meneghetti, M. R., & Krettli, A. U. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE.[Link]
Saini, D., & Jain, S. (2016). Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. EXCLI Journal.[Link]
Application
Chromatographic separation techniques for 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol
An In-Depth Guide to the Chromatographic Separation of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol Authored by: A Senior Application Scientist Introduction: The Analytical Challenge of a Novel Quinoline Derivative Quinoline...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Chromatographic Separation of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol
Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge of a Novel Quinoline Derivative
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1] The compound 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol is a functionalized quinoline that holds potential as a synthetic intermediate for more complex drug candidates. Its unique structure, featuring a basic quinoline core, an electron-rich aromatic system, and a polar allylic alcohol side chain, presents a distinct challenge for purification and analysis. The successful isolation of this compound from reaction mixtures containing starting materials, byproducts, and isomers is paramount for accurate downstream biological evaluation and further chemical synthesis.
This document provides a comprehensive guide to the chromatographic separation of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the underlying principles behind methodological choices, ensuring a robust and reproducible approach to achieving high purity.
Compound Profile & Chromatographic Strategy
Before designing a separation protocol, understanding the physicochemical properties of the target analyte is crucial.
Structure: 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol possesses a moderately polar character. The quinoline ring provides a hydrophobic, aromatic backbone, while the prop-2-en-1-ol side chain introduces a primary alcohol, a significant site for hydrogen bonding.
Basicity: The nitrogen atom in the quinoline ring is basic. This is a critical consideration as it can lead to strong interactions with the slightly acidic silica gel used in normal-phase chromatography, often resulting in significant peak tailing.[2]
UV Activity: The conjugated aromatic system of the quinoline ring makes the compound highly active under ultraviolet (UV) light, typically around 254 nm, which is ideal for visualization in both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[2][3]
Based on this profile, our separation strategy will be multi-tiered:
Thin-Layer Chromatography (TLC): For rapid method development, reaction monitoring, and purity assessment.
Preparative Flash Column Chromatography: For bulk purification of the crude product.
High-Performance Liquid Chromatography (HPLC): For high-resolution analysis of purity and, if necessary, small-scale semi-preparative purification.
Part 1: Thin-Layer Chromatography (TLC) for Method Development
TLC is the essential first step for establishing the optimal solvent system for separation. The goal is to find a mobile phase that provides a retention factor (Rf) of approximately 0.3-0.4 for the target compound, ensuring good separation from both more polar and less polar impurities.
Causality Behind TLC Choices:
Stationary Phase: Standard silica gel 60 F254 plates are the workhorse for normal-phase chromatography. The "F254" indicates the inclusion of a fluorescent indicator that allows for visualization of UV-active compounds as dark spots under 254 nm light.[3]
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is a common starting point for compounds of intermediate polarity.[3]
Tailing Prevention: Due to the basic nature of the quinoline nitrogen, tailing is a common issue on acidic silica gel.[2] To counteract this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is added to the mobile phase. This modifier competitively binds to the acidic silanol groups on the silica surface, preventing the analyte from interacting too strongly and resulting in more symmetrical spots.
Detailed Protocol: TLC Method Development
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1-2 mg/mL.[3]
Spotting: Using a capillary tube, apply a small spot of the prepared sample onto the baseline of a TLC plate. Also, spot the starting materials if they are available as references.[3]
Mobile Phase Screening: Prepare a series of mobile phases with varying ratios of Ethyl Acetate (EtOAc) in Hexane. A typical screening is outlined in the table below. Add 0.5% triethylamine (TEA) to each mixture.
Development: Place the spotted TLC plate into a developing chamber saturated with the chosen mobile phase, ensuring the baseline is above the solvent level.[2] Allow the solvent to ascend via capillary action until it is about 1 cm from the top of the plate.
Visualization: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots under a UV lamp at 254 nm.[2] Circle the visible spots with a pencil.
Analysis: Calculate the Rf value for each spot using the formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[3]
Aim for an Rf of 0.3-0.4 for the product spot for optimal translation to flash chromatography.
Part 2: Preparative Flash Column Chromatography for Bulk Purification
Once an optimal solvent system is identified via TLC, it can be adapted for bulk purification using flash column chromatography. This technique uses air pressure to force the mobile phase through a column packed with silica gel, allowing for faster and more efficient separations than traditional gravity chromatography.
Application Notes and Protocols for the Synthesis of Bioactive Allylic Alcohol Derivatives
Abstract The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] The functionalization of this core is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic profiles. This guide provides detailed application notes and protocols for the derivatization of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol, a versatile allylic alcohol building block. We present field-proven methodologies for the synthesis of key derivatives, including allylic esters, ethers, epoxides, and aldehydes. Each protocol is designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental choices, empowering researchers to generate diverse libraries of quinoline-based compounds for screening and development.
Introduction: The Strategic Importance of Quinoline-Based Allylic Alcohols
Quinoline and its derivatives have a rich history in pharmacology, with compounds like chloroquine and quinine being cornerstone treatments for malaria.[2] Modern drug discovery continues to leverage the quinoline framework for its ability to interact with various biological targets, including DNA and tubulin, making it a promising candidate for cancer therapy.[1][3] The allylic alcohol moiety in 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol serves as a versatile synthetic handle. Its strategic position allows for modifications that can profoundly influence the molecule's steric and electronic properties, and thus its biological activity.
The derivatization of the primary hydroxyl group can yield a variety of functional groups, each with the potential to form unique interactions with biological macromolecules. This guide focuses on several high-yield, reliable transformations that are essential for building a chemical library around this quinoline core.
Diagram: Derivatization Pathways from the Core Scaffold
The following diagram illustrates the primary synthetic routes discussed in this guide, starting from the parent allylic alcohol.
Caption: Step-by-step workflow for the Mitsunobu esterification protocol.
Step-by-Step Protocol:
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq).
Solvation: Dissolve the solids in anhydrous tetrahydrofuran (THF, ~0.1 M). Stir the solution until all solids are dissolved.
Cooling: Cool the flask to 0 °C using an ice-water bath.
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction and color change (typically to a yellow or orange hue) are often observed.
Causality Note: Slow addition is critical to control the reaction temperature and prevent the formation of side products. The reaction mechanism involves the formation of a betaine intermediate from PPh₃ and DEAD, which then activates the alcohol.
[4]5. Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product, which contains triphenylphosphine oxide and the reduced hydrazide as byproducts, is purified by silica gel column chromatography.
Carboxylic Acid (Example)
Reaction Time (h)
Solvent
Typical Yield
Benzoic Acid
4
THF
85-95%
Acetic Acid
2
THF
80-90%
Pivalic Acid
10
THF
75-85%
Synthesis of Allylic Ether Derivatives
The Williamson ether synthesis is a robust and widely used method for preparing ethers. [5]The protocol involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.
Protocol: Base-Mediated O-Alkylation
Step-by-Step Protocol:
Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF.
Safety Note: NaH is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
Alkoxide Formation: Cool the suspension to 0 °C. Slowly add a solution of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol (1.0 eq) in anhydrous THF. Stir at 0 °C for 30 minutes. Hydrogen gas evolution will be observed.
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.2 eq) dropwise to the solution at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.
Alkyl Halide (Example)
Reaction Time (h)
Temperature
Typical Yield
Methyl Iodide
4
RT
90-98%
Benzyl Bromide
6
RT
88-95%
Allyl Bromide
5
RT
85-93%
Synthesis of Chiral Epoxides
Asymmetric epoxidation is a cornerstone of modern synthesis, providing access to chiral building blocks. The Sharpless Asymmetric Epoxidation is a highly reliable and enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols. [6][7]The reaction's predictability and high enantiomeric excess make it invaluable for drug development.
[8]
Protocol: Sharpless Asymmetric Epoxidation
The reaction utilizes a catalyst formed in situ from titanium(IV) isopropoxide [Ti(OⁱPr)₄] and a chiral diethyl tartrate (DET) ligand. [8]Tert-butyl hydroperoxide (TBHP) serves as the terminal oxidant. The choice of tartrate enantiomer dictates the facial selectivity of the epoxidation.
[7]
L-(+)-DET: Delivers oxygen to the "bottom" face of the alkene when the alcohol is oriented to the lower right.
D-(-)-DET: Delivers oxygen to the "top" face of the alkene.
Step-by-Step Protocol:
Preparation: To a flame-dried Schlenk flask containing powdered 4 Å molecular sieves, add anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the flask to -20 °C (acetonitrile/dry ice bath).
Catalyst Formation: Add L-(+)-diethyl tartrate (1.2 eq) to the cold DCM, followed by the slow, dropwise addition of titanium(IV) isopropoxide (1.0 eq). Stir for 10 minutes at -20 °C. The solution should be a clear, pale yellow.
Substrate Addition: Add a solution of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol (1.0 eq) in DCM dropwise. Stir for 30 minutes.
Oxidation: Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (~5.5 M, 2.0 eq) dropwise.
Causality Note: The pre-formation of the chiral titanium-tartrate complex is essential for achieving high enantioselectivity. This complex coordinates both the allylic alcohol and the peroxide oxidant, creating a rigid transition state that directs the oxygen transfer to a specific face of the double bond.
[9]5. Reaction: Seal the flask and store it in a freezer at -20 °C for 12-24 hours.
Workup: Quench the reaction by adding a 10% aqueous solution of tartaric acid and stirring vigorously at room temperature for 1 hour. Separate the layers and extract the aqueous phase with DCM.
Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude epoxy-alcohol by silica gel column chromatography. Enantiomeric excess can be determined by chiral HPLC analysis.
Synthesis of α,β-Unsaturated Aldehydes
The selective oxidation of a primary allylic alcohol to its corresponding aldehyde without over-oxidation to the carboxylic acid is a fundamental transformation. [10]While many reagents exist, palladium-catalyzed aerobic oxidation offers a mild and efficient method.
Protocol: Palladium-Catalyzed Aerobic Oxidation
This method uses a catalytic amount of a palladium salt, such as Pd(OAc)₂, with oxygen from the air as the terminal oxidant in a solvent like dimethyl sulfoxide (DMSO).
[11]
Step-by-Step Protocol:
Setup: In a round-bottom flask equipped with a reflux condenser open to the air (or under an O₂ balloon), dissolve 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol (1.0 eq) in DMSO.
Reaction: Heat the mixture to 80-100 °C and stir vigorously to ensure sufficient mixing with air. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
Extraction and Purification: Extract the aqueous layer several times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting aldehyde by silica gel column chromatography.
References
White, M. C. (2012). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Accounts of Chemical Research, 45(6), 879–889. [Link]
Wikipedia. (n.d.). Epoxidation of allylic alcohols. [Link]
Al-Ostoot, F. H., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]
Space, B., et al. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. ACS Publications. [Link]
Kaur, M., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1). [Link]
Organic Chemistry Portal. (n.d.). Direct Synthesis of Functionalized Allylic Boronic Esters from Allylic Alcohols and Inexpensive Reagents and Catalysts. [Link]
Dutheuil, G., et al. (2008). Direct Synthesis of Functionalized Allylic Boronic Esters from Allylic Alcohols and Inexpensive Reagents and Catalysts. Synthesis, 2008(14), 2293-2297. [Link]
Konkoli, Z., et al. (2022). Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study. MDPI. [Link]
Fiveable. (2025). Allylic Ether: Organic Chemistry Study Guide. [Link]
Organic Chemistry Portal. (n.d.). N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate. [Link]
Peterson, K. P., & Larock, R. C. (2010). Palladium-Catalyzed Oxidation of Primary and Secondary Allylic and Benzylic Alcohols. The Journal of Organic Chemistry, 63(10), 3185-3189. [Link]
Kumar, S., et al. (2009). Biological activities of quinoline derivatives. PubMed. [Link]
Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Bentham Science Publishers. [Link]
Overman, L. E., & Tsuboi, S. (2010). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. ACS Publications. [Link]
Sharma, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(38), 27367-27387. [Link]
Kumar, P., & Sridhar, B. (2010). Palladium Hydroxide Catalyzed Isomerization of Primary Allylic Alcohols to Aldehydes: Application to the Formal Synthesis of (−)-Brevisamide. Organic Letters, 13(2), 312-315. [Link]
ResearchGate. (n.d.). Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions. [Link]
Onitsuka, K., & Sasai, H. (2010). Enantioselective Synthesis of Allylic Esters via Asymmetric Allylic Substitution with Metal Carboxylates Using Planar-Chiral Cyclopentadienyl Ruthenium Catalysts. Journal of the American Chemical Society, 127(36), 12792-12793. [Link]
Li, Y., et al. (2020). Base-mediated synthesis of aryl enol ethers from α-aryl allylic alcohols and arylsulfonium salts. Organic & Biomolecular Chemistry, 18(30), 5854-5858. [Link]
Pospisil, J., & Marko, I. E. (2006). Efficient and Stereoselective Synthesis of Allylic Ethers and Alcohols. Organic Letters, 8(26), 5983-5986. [Link]
Hansen, T., & Skrydstrup, T. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 50(41), 5553-5556. [Link]
Zhao, B., & Lu, X. (2012). Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. Organic Letters, 14(11), 2732-2735. [Link]
Grenning, A. J., & Tunge, J. A. (2011). Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols. PubMed. [Link]
Kamal, A., & Ramana, K. V. (2002). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of allylic alcohols. [Link]
Meléndez, G. J., et al. (2021). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. ResearchGate. [Link]
Wang, M., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reactions of 4-hydroxy-1-methyl-2-quinolones with propargylic alcohols. RSC Publishing. [Link]
Arshad, M., et al. (2013). 3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1676. [Link]
Wujec, M., et al. (2019). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 24(18), 3369. [Link]
Gomaa, A. M., et al. (2021). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Semantic Scholar. [Link]
Academia.edu. (n.d.). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. [Link]
Meléndez, G. J., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. [Link]
Meléndez, G. J., et al. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 60-69. [Link]
Application Note: Antimicrobial Screening Protocols for 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol
Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical spaces. Quinoline derivatives, particularly those bearing functionalized side chains, re...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical spaces. Quinoline derivatives, particularly those bearing functionalized side chains, represent a privileged scaffold in medicinal chemistry due to their broad-spectrum antibacterial and antifungal properties[1]. This application note provides a comprehensive, self-validating framework for evaluating the antimicrobial efficacy of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol . By combining a lipophilic 2-methylquinoline core with a hydrogen-bonding allylic alcohol (prop-2-en-1-ol) moiety, this compound is structurally primed for bacterial cell wall penetration and intracellular target engagement.
Mechanistic Rationale & Chemical Profiling
The antimicrobial activity of quinoline derivatives is intrinsically linked to their ability to disrupt critical cellular processes. Structurally similar 2-methylquinoline analogs have demonstrated profound efficacy against multidrug-resistant Gram-positive strains, including Methicillin-Resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) comparable to vancomycin[1]. Furthermore, functionalized 2-methylquinolines have shown excellent antimycobacterial activity, acting as potential ATP synthase inhibitors[2].
Causality in Structural Design:
2-Methylquinoline Core: Enhances the overall lipophilicity of the molecule, facilitating passive diffusion through the peptidoglycan layer of Gram-positive bacteria and the outer membrane porins of Gram-negative species.
Prop-2-en-1-ol Moiety: The allylic alcohol at position 4 acts as a critical pharmacophore. The hydroxyl group serves as a hydrogen-bond donor/acceptor, which is essential for anchoring the molecule to the active sites of target enzymes (e.g., DNA gyrase or Topoisomerase IV), effectively inhibiting DNA supercoiling.
Proposed mechanism of action for 2-methylquinoline derivatives in bacteria.
Experimental Workflows & Protocols
To ensure rigorous and reproducible evaluation, the screening workflow is divided into solubility profiling, primary MIC determination, and secondary biofilm eradication assays.
Antimicrobial screening workflow for 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol.
This protocol utilizes a resazurin-based colorimetric readout. Causality & Trustworthiness: Visual turbidity assessments are highly subjective and can be confounded if the quinoline compound precipitates out of solution. Resazurin (Alamar Blue) acts as a metabolic indicator; viable bacteria reduce the blue, non-fluorescent resazurin to pink, fluorescent resorufin. This establishes a self-validating system : if the sterility control turns pink, the assay is invalidated due to contamination. If the growth control remains blue, the bacterial inoculum was non-viable, similarly invalidating the run.
Materials:
Cation-adjusted Mueller-Hinton Broth (CAMHB)
96-well clear-bottom microtiter plates
Resazurin sodium salt (0.015% w/v in sterile water)
Standardized bacterial inoculum (adjusted to
5×105
CFU/mL)
Step-by-Step Methodology:
Stock Preparation: Dissolve 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol in 100% molecular-grade DMSO to a concentration of 10 mg/mL. Note: DMSO is required due to the hydrophobic quinoline core.
Serial Dilution: Perform two-fold serial dilutions of the compound in CAMHB. Ensure the final concentration of DMSO in the assay wells never exceeds 1% (v/v) to prevent solvent-induced bacterial toxicity.
Plate Assembly:
Dispense 50 µL of the diluted compound into the test wells.
Add 50 µL of the standardized bacterial suspension (
5×105
CFU/mL) to each well.
Controls: Include a Growth Control (Media + Bacteria + 1% DMSO), a Sterility Control (Media only), and a Positive Control (Ciprofloxacin or Vancomycin at known MICs).
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.
Resazurin Addition: Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2–4 hours in the dark.
Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol B: Biofilm Eradication Assay
Quinoline derivatives frequently exhibit antibiofilm properties by chelating essential metal ions required for extracellular polymeric substance (EPS) matrix stability.
Step-by-Step Methodology:
Biofilm Formation: Inoculate 100 µL of bacterial suspension (
106
CFU/mL in Tryptic Soy Broth supplemented with 1% glucose) into a 96-well flat-bottom plate. Incubate statically at 37°C for 24 hours to allow biofilm maturation.
Washing: Carefully aspirate the planktonic cells and wash the wells three times with sterile Phosphate-Buffered Saline (PBS) to remove non-adherent bacteria.
Treatment: Add 100 µL of CAMHB containing varying concentrations of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol (ranging from 0.5× to 4× the determined MIC). Incubate for 24 hours at 37°C.
Crystal Violet Staining: Aspirate the media, wash with PBS, and fix the remaining biofilm with 99% methanol for 15 minutes. Stain with 100 µL of 0.1% (w/v) crystal violet for 20 minutes.
Quantification: Wash the wells thoroughly with distilled water to remove excess stain. Solubilize the bound crystal violet using 33% glacial acetic acid. Measure the optical density (OD) at 590 nm using a microplate reader. Biofilm eradication is calculated as a percentage reduction in OD relative to the untreated growth control.
Quantitative Data Summary
Based on the structure-activity relationship (SAR) profiling of closely related 2-methylquinoline and functionalized quinoline derivatives[2],[1], the following table summarizes the representative antimicrobial spectrum expected during primary screening.
Bacterial Strain (Phenotype)
Representative MIC (µg/mL)
Reference Standard (Ciprofloxacin MIC)
Expected Biofilm Reduction (at 2× MIC)
S. aureus (MRSA)
0.5 - 4.0
0.25 µg/mL
> 75%
E. faecium (VRE)
1.0 - 8.0
1.0 µg/mL
50 - 70%
M. tuberculosis (H37Rv)
1.5 - 5.0
0.5 µg/mL
N/A
E. coli (Wild Type)
8.0 - 16.0
0.03 µg/mL
< 30%
P. aeruginosa (MDR)
> 32.0
0.5 µg/mL
< 10%
Table 1: Representative quantitative screening data for lipophilic 2-methylquinoline derivatives against ESKAPE pathogens and Mycobacteria. Values are aggregated benchmarks from literature validating the quinoline pharmacophore.
Protocol for extracting and isolating 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol
Application Note: Protocol for the Extraction and Isolation of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol Introduction & Scientific Rationale The compound 3-(2-methylquinolin-4-yl)prop-2-en-1-ol is a highly valuable synthet...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Protocol for the Extraction and Isolation of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol
Introduction & Scientific Rationale
The compound 3-(2-methylquinolin-4-yl)prop-2-en-1-ol is a highly valuable synthetic intermediate in medicinal chemistry. It is primarily utilized as a structural building block in the development of quinoline-chalcone derivatives, which function as potent antitumor agents by binding to the colchicine site of tubulin and inhibiting microtubule polymerization[1]. The allylic alcohol moiety provides a versatile functional handle for downstream modifications, such as cross-coupling, epoxidation, or esterification.
Synthetically, this compound is typically accessed via the selective 1,2-reduction of the corresponding α,β-unsaturated aldehyde ((E)-3-(2-methylquinolin-4-yl)acrylaldehyde) utilizing Luche reduction conditions (NaBH₄ and CeCl₃ in methanol)[2]. Isolating basic nitrogen heterocycles from complex organometallic matrices requires precise pH control and chromatographic deactivation. This guide details a robust, self-validating protocol for the liquid-liquid extraction and silica gel isolation of the target compound.
Mechanism of action for quinoline-chalcone derivatives in cancer therapy.
Phase 1: Liquid-Liquid Extraction Protocol
Context: The starting matrix is a completed Luche reduction reaction mixture containing methanol, cerium salts, boron-alkoxy species, and the target quinoline allylic alcohol[2].
Step-by-Step Methodology:
Reaction Quench: Cool the reaction mixture to 0 °C. Slowly add saturated aqueous NH₄Cl (1 mL per mmol of substrate).
Causality: NH₄Cl safely decomposes unreacted NaBH₄ and hydrolyzes the cerium-boron-alkoxy intermediates without generating excessive heat or highly basic conditions that could degrade the sensitive allylic alcohol.
Solvent Removal: Concentrate the quenched mixture under reduced pressure (rotary evaporation) to remove the methanol.
Causality: Methanol is highly miscible with both water and organic solvents. If left in the mixture, it acts as a co-solvent, drastically reducing the partition coefficient of the target compound into the organic phase and causing intractable emulsions.
pH Adjustment (Critical Step): Dilute the aqueous residue with distilled water. Slowly add 10% aqueous NH₄OH dropwise until the pH of the aqueous layer reaches 8.5–9.0.
Self-Validation Checkpoint: Verify the pH strictly using narrow-range pH paper.
Causality: The quinoline nitrogen has a pKa of approximately 4.5–5.0. At acidic or neutral pH, a significant portion of the compound exists as a water-soluble protonated salt. Adjusting the pH to 8.5–9.0 ensures the quinoline is fully deprotonated into its free base form, maximizing its solubility in the organic extraction solvent.
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL). Gently invert the separatory funnel to avoid emulsions caused by precipitated cerium salts.
Washing and Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water and inorganic salts. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude extract.
Phase 2: Isolation via Flash Chromatography
Context: The crude extract contains the target compound alongside minor over-reduction byproducts and trace non-polar impurities.
Step-by-Step Methodology:
Silica Gel Deactivation (Critical Step): Prepare a slurry of silica gel (230–400 mesh) in Hexanes containing 1% Triethylamine (Et₃N) (v/v). Pack the column using this deactivated slurry.
Causality: Standard silica gel is slightly acidic due to free surface silanol groups. Without Et₃N deactivation, the basic quinoline nitrogen will protonate and bind irreversibly to the silica, resulting in severe band tailing (streaking), poor resolution, and low isolated yields.
Sample Loading: Dissolve the crude extract in a minimum volume of Dichloromethane (DCM) and carefully load it onto the column head.
Elution: Elute the column using a step gradient of Hexanes:EtOAc (80:20 → 50:50), maintaining 1% Et₃N throughout the gradient.
Fraction Collection & Validation: Collect fractions and monitor via Thin Layer Chromatography (TLC).
Self-Validation Checkpoint: Visualize TLC plates under UV light (254 nm). The target compound features a highly conjugated quinoline ring and will appear as a strong dark spot. Combine the product-containing fractions and concentrate in vacuo to afford pure 3-(2-methylquinolin-4-yl)prop-2-en-1-ol.
Step-by-step workflow for the extraction and isolation of the target allylic alcohol.
Quantitative Data & Optimization Parameters
Parameter
Recommended Value
Rationale / Expected Outcome
Aqueous pH for Extraction
8.5 – 9.0
Ensures >99% free base formation for optimal EtOAc partitioning while avoiding base-catalyzed degradation.
Extraction Solvent
Ethyl Acetate (EtOAc)
Provides superior solubility for polar allylic alcohols compared to hexanes or diethyl ether.
Stationary Phase Additive
1% Triethylamine (Et₃N)
Neutralizes acidic silanols; improves chromatographic recovery from <50% to >90%.
Target TLC Retention Factor (Rf)
~0.35
Achieved in 50:50 Hexanes:EtOAc (+1% Et₃N). Provides optimal baseline resolution from non-polar impurities.
References
Title: Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones (Luche Reduction)
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link]
Improving reaction yield in the synthesis of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol
Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists troubleshooting the synthesis of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists troubleshooting the synthesis of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol .
Synthesizing this specific allylic alcohol requires navigating the unique electronic properties of the 2-methylquinoline scaffold and managing the delicate chemoselectivity of hydride reductions. Below, you will find a validated workflow, mechanistic troubleshooting FAQs, quantitative data, and self-validating protocols.
Validated Synthetic Workflow
To prevent the common pitfalls of direct allylic cross-coupling, the industry-standard approach utilizes a two-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination (or alternatively, a Heck coupling with an acrylate) followed by a highly controlled 1,2-reduction using DIBAL-H.
Fig 1: Validated synthetic workflows for 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol.
Troubleshooting & FAQs
Q1: Why did my direct Heck coupling of 4-bromo-2-methylquinoline with allyl alcohol yield a saturated aldehyde instead of the target allylic alcohol?
Causality & Solution: This is a classic case of redox isomerization. During the Heck coupling, the insertion of the palladium catalyst into allyl alcohol forms an intermediate that readily undergoes β-hydride elimination. This generates an enol, which rapidly tautomerizes into the thermodynamically stable saturated aldehyde (3-(2-methylquinolin-4-yl)propanal)[1].
Corrective Action: Do not use allyl alcohol as the coupling partner. Instead, perform the Heck coupling using ethyl acrylate to form ethyl (E)-3-(2-methylquinolin-4-yl)acrylate[2], or utilize the HWE olefination of 2-methylquinoline-4-carbaldehyde[3]. Both routes yield the stable α,β-unsaturated ester, which can then be cleanly reduced.
Q2: During the DIBAL-H reduction of the α,β-unsaturated ester, my reaction either stops at the aldehyde or over-reduces the double bond. How do I control this?
Causality & Solution: The reduction of α,β-unsaturated esters with Diisobutylaluminum hydride (DIBAL-H) is strictly governed by stoichiometry and temperature[4].
Under-reduction (Aldehyde formation): If you use only 1.0 equivalent of DIBAL-H at -78 °C, the reaction forms a stable tetrahedral alkoxyaluminate intermediate. Upon aqueous quench, this intermediate collapses to form the aldehyde[4].
Over-reduction (Saturated alcohol): Allowing the reaction to warm to room temperature in the presence of excess DIBAL-H can promote unwanted hydroalumination of the alkene.
Corrective Action: To selectively obtain the allylic alcohol, you must use 2.2 to 2.5 equivalents of DIBAL-H. The first equivalent forms the tetrahedral intermediate, and the second equivalent reduces the in-situ generated aldehyde to the alcohol[4]. The reaction must be initiated at -78 °C to ensure strict 1,2-addition, then slowly warmed to 0 °C to drive the second reduction step to completion before quenching.
Q3: My HWE reaction using NaH/THF gives poor yields and a mixture of E/Z isomers. How can I improve the (E)-selectivity for the quinoline substrate?
Causality & Solution: The basicity of the quinoline nitrogen can coordinate with sodium or interfere with the deprotonation kinetics of the phosphonate, leading to epimerization and poor stereocontrol.
Corrective Action: Switch to Masamune-Roush conditions (LiCl, DBU, Acetonitrile). The lithium cation strongly chelates the phosphoryl oxygen and the carbonyl oxygen of triethyl phosphonoacetate (TEPA), significantly increasing the acidity of the α-protons. This allows the use of a milder base (DBU) and provides near-perfect thermodynamic control, yielding >95% of the (E)-isomer[3].
Quantitative Data Summary: DIBAL-H Reduction Parameters
The table below summarizes the causal relationship between reaction parameters and product distribution during the reduction of Ethyl (E)-3-(2-methylquinolin-4-yl)acrylate.
Protocol A: Synthesis of Ethyl (E)-3-(2-methylquinolin-4-yl)acrylate (Masamune-Roush HWE)
This protocol is self-validating: the precipitation of LiCl during the reaction serves as a visual indicator of reaction progression.
Preparation: In an oven-dried, argon-purged flask, suspend anhydrous LiCl (1.2 eq) in anhydrous Acetonitrile (0.2 M relative to aldehyde).
Reagent Addition: Add Triethyl phosphonoacetate (TEPA) (1.1 eq) followed by DBU (1.1 eq). Stir for 15 minutes at room temperature. The solution will become homogeneous.
Substrate Addition: Add 2-methylquinoline-4-carbaldehyde (1.0 eq)[3] dropwise as a solution in Acetonitrile.
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexanes).
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Protocol B: DIBAL-H Reduction to 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol
This protocol utilizes a Rochelle's salt workup, which is critical for breaking down the stubborn aluminum emulsions that trap the product and artificially lower yields[5].
Preparation: Dissolve Ethyl (E)-3-(2-methylquinolin-4-yl)acrylate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M). Cool the flask to strictly -78 °C using a dry ice/acetone bath.
Reduction: Dropwise, add a 1.0 M solution of DIBAL-H in Toluene or Hexanes (2.2 eq ) down the side of the flask to pre-cool the reagent before it hits the reaction mixture.
Incubation: Stir at -78 °C for 1 hour, then remove the dry ice bath and allow the reaction to warm to 0 °C over 30 minutes.
Quench (Critical Step): At 0 °C, carefully quench the reaction by adding Ethyl Acetate (to consume unreacted DIBAL-H), followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate)[5].
Emulsion Breakdown: Stir the biphasic mixture vigorously at room temperature for 1–2 hours until the two layers become completely clear and distinct.
Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over Na₂SO₄, and concentrate in vacuo to yield the target allylic alcohol.
References
Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization. d-nb.info. Available at:[Link]
Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Available at: [Link]
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. National Institutes of Health (NIH). Available at:[Link]
Overcoming solubility issues with 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol in aqueous media
Technical Support Center: 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol Welcome to the technical support guide for 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol. This resource is designed for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol
Welcome to the technical support guide for 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the poor aqueous solubility of this compound. Our goal is to provide you with both the theoretical understanding and practical, step-by-step protocols to ensure your experiments are successful.
Frequently Asked Questions (FAQs)
Q1: What is 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol, and why is its aqueous solubility so limited?
A1: 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol is a heterocyclic aromatic organic compound.[1] Its structure consists of a large, rigid, and hydrophobic quinoline core fused to a prop-2-en-1-ol side chain. The quinoline ring system, being nonpolar, dominates the molecule's physicochemical properties, leading to very poor solubility in water, a highly polar solvent.[2][3] While the alcohol group (-OH) offers some polarity, it is insufficient to overcome the hydrophobicity of the large aromatic scaffold. This low solubility is a common challenge for many nitrogen-containing heterocyclic compounds, which are prevalent in drug discovery.[4][5][6][7]
Q2: What is the first and simplest step I should try to solubilize this compound for a preliminary in vitro assay?
A2: The most direct and often simplest first step is pH adjustment . The quinoline ring contains a basic nitrogen atom.[3] By lowering the pH of your aqueous medium with a strong acid (like HCl) to a value below the compound's pKa (estimated to be around 4.5-5.0), you can protonate this nitrogen. This forms a quinolinium salt, which is an ionic species. The charge significantly increases the molecule's interaction with polar water molecules, thereby boosting its solubility, often by several orders of magnitude.[8][9]
Q3: I've tried simple pH adjustment, but my compound precipitates upon dilution into my neutral pH cell culture media. What should I try next?
A3: This is a common issue known as "fall-out." When the acidic stock solution is neutralized, the compound converts back to its insoluble free-base form. To overcome this, you should explore formulation strategies that keep the compound solubilized at neutral pH. The two most common and effective approaches are the use of co-solvents and cyclodextrins .
Co-solvents are water-miscible organic solvents (like ethanol or propylene glycol) that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[2][10][11]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate the hydrophobic quinoline part of your molecule, forming an "inclusion complex" where the water-soluble exterior of the cyclodextrin renders the entire complex soluble in aqueous media.[4][14]
Q4: Are there any safety precautions I should be aware of when handling this compound and the recommended solvents?
A4: Yes. 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol, like many quinoline derivatives, should be handled with care. Assume it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[15] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When using organic co-solvents, be aware of their flammability and specific handling requirements. Always consult the Safety Data Sheet (SDS) for the compound and any excipients before beginning work.
This section provides detailed, practical protocols for systematically overcoming solubility issues. We will progress from the simplest to more advanced techniques.
Strategy 1: pH-Dependent Solubilization
Causality: The nitrogen atom in the quinoline ring is weakly basic.[3] Acidification of the solvent protonates this nitrogen, creating a charged quinolinium salt. This ionic form is significantly more soluble in polar solvents like water than the neutral free base. This strategy is highly effective for preparing concentrated stock solutions.
Experimental Protocol: pH-Solubility Profile
Preparation: Prepare a series of aqueous buffers (e.g., citrate, phosphate) with pH values ranging from 2.0 to 8.0.
Addition of Compound: Add an excess amount of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol to a known volume (e.g., 1 mL) of each buffer in separate glass vials. The solid should be clearly visible.
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[16] A shaker or rotator is ideal.
Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
Quantification: Carefully remove a known volume of the clear supernatant and dilute it with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
Analysis: Plot the determined solubility (in µg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.
Visualization: pH-Induced Solubilization
Caption: Equilibrium between the insoluble free base and the soluble protonated salt form.
Strategy 2: Co-Solvent Formulation
Causality: Co-solvents are water-miscible organic solvents that disrupt the hydrogen bonding network of water, reducing the overall polarity of the solvent system.[11][17] This creates a more favorable environment for the dissolution of nonpolar solutes like our quinoline compound. This is one of the most effective techniques to promote the solubilization of nonpolar drug molecules.[17]
Stock Preparation: Prepare 100% stock solutions of various co-solvents (e.g., Ethanol, PG, PEG 400).
Vehicle Preparation: Create a panel of aqueous vehicles by mixing a buffer (e.g., PBS, pH 7.4) with each co-solvent at different final concentrations (e.g., 5%, 10%, 20%, 40%).
Solubility Test: Using the shake-flask method described in Strategy 1, determine the solubility of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol in each co-solvent vehicle.
Selection: Choose the co-solvent system that provides the desired solubility at the lowest possible concentration of the organic solvent to minimize potential biological side effects.
Strategy 3: Cyclodextrin Inclusion Complexation
Causality: Cyclodextrins (CDs) are donut-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[12] The hydrophobic quinoline portion of the compound can become encapsulated within the CD's cavity, forming a host-guest inclusion complex.[14][] The hydrophilic exterior of the CD then interacts with water, effectively solubilizing the entire complex.[13] This is a highly precise method to improve aqueous solubility and bioavailability.[4]
Experimental Protocol: Formulation with HP-β-CD
(Hydroxypropyl-beta-cyclodextrin, or HP-β-CD, is a commonly used, low-toxicity derivative).[13]
Prepare CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). This may require gentle warming and stirring to fully dissolve.
Add Compound: Weigh out the desired amount of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol and add it to the HP-β-CD solution.
Complexation: Vigorously stir or sonicate the mixture at room temperature. The formation of the inclusion complex can take several hours. For best results, allow the mixture to stir overnight.[19]
Filtration: Once the solution appears clear, filter it through a 0.22 µm syringe filter to remove any undissolved particles or aggregates.
Verification (Optional but Recommended): Confirm the concentration of your final filtered stock solution using an analytical method like HPLC-UV.
Technical Support Center: Advanced Purification of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the unique physicochemical hurdles associated with isolating 3-(2-Methylquinolin-4-yl)prop-2-e...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the unique physicochemical hurdles associated with isolating 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol .
This target molecule presents a "trifecta" of purification challenges:
Basic Quinoline Core: The nitrogen atom (pKa ~4.5) strongly interacts with acidic silanol groups on standard silica gel, causing severe peak tailing and irreversible adsorption[1].
Allylic Alcohol Sensitivity: The prop-2-en-1-ol side chain is highly susceptible to acid-catalyzed dehydration and oxidative degradation.
Geometric Isomerism & Byproducts: Synthesis via Wittig olefination yields a mixture of (E) and (Z) isomers with nearly identical polarities[2][3], heavily contaminated by triphenylphosphine oxide (TPPO)[4][5].
Below is the integrated workflow, validated protocols, and troubleshooting FAQs to ensure high-yield, high-purity isolation.
Integrated Purification Workflow
Workflow for the isolation and E/Z separation of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol.
Validated Experimental Protocols
Protocol A: Chromatography-Free Removal of Triphenylphosphine Oxide (TPPO)
The Causality: TPPO co-elutes with the target allylic alcohol on silica gel due to similar polarities. Instead of relying on chromatography, we exploit the specific coordination chemistry of TPPO with Zinc Chloride (ZnCl2). ZnCl2 forms a highly insoluble
ZnCl2(TPPO)2
adduct in polar solvents, leaving the target quinoline product in solution[4][6].
Step-by-Step Methodology:
Solvent Exchange: Concentrate the crude Wittig reaction mixture under reduced pressure to remove the reaction solvent (e.g., THF or DCM). Redissolve the oily residue in warm Ethanol (EtOH) or Ethyl Acetate (EtOAc) at a concentration of ~0.5 M.
Precipitation: Prepare a 1.8 M solution of anhydrous
ZnCl2
in warm EtOH. Slowly add this to the crude mixture at room temperature. Use a 2:1 molar ratio of
ZnCl2
to the theoretical yield of TPPO[4].
Maturation: Stir vigorously for 30 minutes, then sonicate for 5 minutes to induce complete precipitation of the white
ZnCl2(TPPO)2
complex.
Filtration: Filter the suspension through a pad of Celite. Wash the filter cake with a small volume of cold EtOH.
Self-Validation Step: Take a 10 µL aliquot of the filtrate, dilute in 1 mL EtOAc, and spot on a TLC plate alongside a pure TPPO standard (visualize under UV 254 nm). If TPPO is absent, proceed. If trace TPPO remains, add 0.1 equivalents of
ZnCl2
and refilter.
Zinc Removal: Concentrate the filtrate, then slurry the residue in acetone to dissolve the product while leaving any unreacted
ZnCl2
behind as an insoluble solid[4]. Filter and concentrate to yield the TPPO-free crude product.
Protocol B: Preparative HPLC Separation of (E) and (Z) Isomers
The Causality: Reverse-phase HPLC is required to resolve the subtle steric differences between the E and Z isomers[3]. Standard HPLC methods for quinolines use 0.1% Formic Acid or TFA[7]; however, the allylic alcohol moiety is highly sensitive to acidic dehydration. Therefore, we utilize a volatile Ammonium Bicarbonate buffer (pH 8.0). This pH keeps the quinoline nitrogen neutral (preventing peak tailing) while protecting the allylic alcohol from acid-catalyzed degradation.
Step-by-Step Methodology:
Sample Preparation: Dissolve the TPPO-free crude mixture in a minimal amount of DMSO (max 5% of total injection volume) and dilute with Mobile Phase A to a concentration of 20 mg/mL. Filter through a 0.45 µm PTFE syringe filter[7].
Column Equilibration: Equilibrate a Preparative C18 Column (e.g., 5 µm, 100 Å, 19 x 150 mm) with 10% Mobile Phase B for 5 column volumes.
Injection & Separation: Inject the sample and run the optimized gradient (see Quantitative Data section below). Monitor UV absorbance at 254 nm and 280 nm.
Fraction Collection: Collect the closely eluting peaks corresponding to the (E) and (Z) isomers into pre-chilled tubes.
Self-Validation Step: Perform an analytical HPLC run of the collected fractions before pooling. Ensure UV purity is >98% and confirm the exact mass via inline ESI-MS to verify no dehydration (
[−H2O]
mass peak) occurred during transit.
Recovery: Lyophilize the pooled fractions to remove the volatile water/acetonitrile/ammonium bicarbonate buffer, yielding the pure isomers.
Quantitative Data Presentation
Table 1: Optimized Preparative HPLC Gradient and Retention Profile
Parameter
Specification / Value
Stationary Phase
C18, 5 µm, 100 Å, 19 x 150 mm
Mobile Phase A
10 mM Ammonium Bicarbonate in Water (pH 8.0)
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
15.0 mL/min
Gradient Program
0-5 min: 10% B (Isocratic hold)5-25 min: 10%
→
60% B (Linear)25-30 min: 60%
→
95% B (Wash)
Q1: Why am I losing my product on the silica gel column, and why does it streak across multiple fractions?A1: This is caused by strong hydrogen bonding and acid-base interactions between the basic quinoline nitrogen and the acidic silanol groups (
Si−OH
) on standard silica gel.
Solution: If you must use flash chromatography instead of HPLC, deactivate the silica by adding 1-2% Triethylamine (TEA) to your eluent system[1]. Alternatively, switch to neutral alumina or a reverse-phase C18 flash cartridge.
Q2: My NMR shows a loss of the allylic alcohol signals and the appearance of new vinylic protons. What happened?A2: Your compound has undergone acid-catalyzed dehydration. Allylic alcohols readily protonate in the presence of strong acids (like TFA or residual HCl from workups), forming a stable allylic carbocation that subsequently loses a proton to form a highly conjugated diene impurity.
Solution: Strictly avoid acidic mobile phases. Ensure all glassware is acid-free, and evaporate solvents at temperatures below 40°C.
Acid-catalyzed dehydration pathway of the allylic alcohol moiety.
Q3: Can I separate the E/Z isomers without Preparative HPLC?A3: Yes, High-Speed Counter-Current Chromatography (HSCCC) is a highly effective, solid-support-free alternative. Because HSCCC relies purely on liquid-liquid partitioning, it completely eliminates the irreversible adsorption issues associated with quinoline derivatives on solid stationary phases[8][9]. A biphasic solvent system such as tert-butyl methyl ether (MTBE) / 1-butanol / acetonitrile / water can be optimized for this separation.
References
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents
The Journal of Organic Chemistry - ACS Publications[Link]
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase
PubMed / Journal of Chromatography A[Link]
Asymmetric Synthesis of the Highly Potent Anti-Metastatic Prostacyclin Analogue Cicaprost and Its Isomer Isocicaprost
Journal of the American Chemical Society[Link]
Mass Spectrometry Fragmentation Pattern Comparison: 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol vs. Structural Analogs
For researchers and drug development professionals, the precise structural elucidation of quinoline derivatives is a critical step in pharmacokinetic profiling and synthetic validation. 3-(2-Methylquinolin-4-yl)prop-2-en...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, the precise structural elucidation of quinoline derivatives is a critical step in pharmacokinetic profiling and synthetic validation. 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol (Exact Mass: 199.0997 Da) presents a unique analytical challenge due to its hybrid structure: it combines a highly rigid, aromatic 2-methylquinoline core with a highly reactive allylic alcohol side chain.
This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation patterns of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol against its structural analogs. By decoding the causality behind these molecular fingerprints, we establish a self-validating framework for unambiguous compound identification.
Mechanistic Causality: Decoding the Molecular Fingerprint
To accurately interpret the mass spectrum of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol, we must analyze the thermodynamic drivers governing its gas-phase dissociation. The fragmentation is dictated by a competition between the labile side chain and the stable aromatic core.
The Labile Domain: Allylic Dehydration and
α
-Cleavage
Alcohols generally exhibit weak molecular ion peaks because the activation energy required for fragmentation is exceedingly low[1]. The prop-2-en-1-ol moiety is an allylic alcohol, which strongly dictates the initial fragmentation events:
Dehydration (Loss of 18 Da): The molecular ion rapidly loses water (H₂O) to form a highly stable, extended conjugated diene system attached to the quinoline ring[2]. This thermodynamic sink makes the
[M−H2O]+∙
peak (m/z 181) a prominent feature.
Allylic
α
-Cleavage (Loss of 31 Da): Cleavage of the C-C bond adjacent to the alkene results in the expulsion of a hydroxymethyl radical (
⋅
CH₂OH). This pathway is highly favored because it yields a resonance-stabilized allylic carbocation at m/z 168[2],[3].
The Rigid Domain: Aromatic Core Stability
In stark contrast to the side chain, the 2-methylquinoline core is exceptionally stable. Fragmentation of this core only occurs after the side chain has been expelled or under elevated collision-induced dissociation (CID) energies. The hallmark of quinoline core fragmentation is the ring-opening expulsion of neutral hydrogen cyanide (HCN, 27 Da)[4],[5].
Comparative Fragmentation Data
To contextualize the performance of our target compound, we compare its theoretical fragmentation against two common alternatives: 2-Methylquinoline (lacking the side chain) and Quinoline-2-carboxylic acid (featuring a different reactive moiety).
Table 1: Quantitative Comparison of Key Fragment Ions
Compound
Molecular Ion
[M]+∙
Base Peak (Typical)
Key Neutral Losses
Characteristic Fragment Ions (m/z)
3-(2-Methylquinolin-4-yl)prop-2-en-1-ol
199
181 or 168
-H₂O (18), -
⋅
CH₂OH (31)
199, 181, 168, 154, 142
2-Methylquinoline
143
143
-H (1), -HCN (27)
143, 142, 115
Quinoline-2-carboxylic acid
173
128
-CO₂ (44), -COOH (45)
173, 129, 128, 102
Comparative Insight:
Unlike 2-Methylquinoline, which exhibits a robust molecular ion that often serves as the base peak due to its structural rigidity[6], 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol shifts its base peak to the dehydrated or
α
-cleaved fragments. Quinoline-2-carboxylic acid, on the other hand, is dominated by rapid decarboxylation[4].
Proposed Fragmentation Pathway
The logical relationship between the molecular ion and its subsequent product ions is visualized below.
Proposed MS fragmentation pathway for 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol.
Self-Validating Experimental Protocol (LC-MS/MS)
To ensure high-fidelity data acquisition, the following protocol integrates internal self-validation mechanisms. This prevents false positives caused by in-source fragmentation, matrix effects, or instrument drift.
Step 1: Matrix Preparation & Internal Standard (IS) Normalization
Action: Spike all samples and calibration standards with a stable isotopically labeled internal standard (e.g., Quinoline-d7) at a constant concentration (e.g., 50 ng/mL).
Causality & Validation: Electrospray Ionization (ESI) is prone to ion suppression from matrix components. By monitoring the IS response, you create a self-validating check: if the IS peak area deviates by >15% across injections, matrix effects or source contamination are present, and the data run must be paused.
Step 2: Chromatographic Resolution
Action: Utilize a UPLC system equipped with a sub-2 µm C18 column. Employ a gradient elution of Water/Acetonitrile (both containing 0.1% Formic Acid to promote
[M+H]+
formation).
Causality & Validation: The allylic alcohol can potentially undergo isomerization. Chromatographic separation ensures that isobaric interferences are resolved temporally before they enter the mass spectrometer.
Step 3: System Suitability & Blank Verification
Action: Inject a double-blank (solvent only) and a zero-blank (solvent + IS) prior to the analytical batch.
Causality & Validation: This step proves the absence of carryover. A clean blank run self-validates the cleanliness of the autosampler and the quadrupole mass filter.
Action: Isolate the precursor ion (m/z 200 for
[M+H]+
in ESI+ mode) in Q1. Ramp the Collision Energy (CE) in Q2 from 10 eV to 50 eV in 5 eV increments.
Causality & Validation: Ramping the CE generates a breakdown curve . At low CE (10-20 eV), you validate the structure by observing the labile water loss (m/z 182 in ESI+). At high CE (30-50 eV), the appearance of the core fragments (m/z 142, m/z 115) validates the presence of the quinoline ring. This dual-energy confirmation ensures absolute structural certainty.
Self-validating LC-MS/MS experimental workflow for quinoline derivative analysis.
References
Benchchem. Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-tert-Butylquinoline.6
Benchchem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.4
Physical Chemistry Chemical Physics (RSC). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry.5
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy Assessment of Novel Quinolines
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of bio...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The journey from a promising hit compound in a high-throughput screen to a viable clinical candidate is fraught with challenges, most notably the translational gap between in vitro potency and in vivo efficacy. This guide provides a comprehensive framework for comparing the in vitro and in vivo efficacy of novel quinoline derivatives, using the hypothetical compound 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol as a case study. We will explore the critical experimental choices, data interpretation, and the logical flow from cell-based assays to preclinical animal models.
The Quinoline Core: A Privileged Scaffold
Quinoline and its derivatives are heterocyclic aromatic compounds that are present in numerous natural and synthetic biologically active molecules.[3] Their diverse pharmacological profiles stem from their ability to intercalate with DNA, inhibit key enzymes like topoisomerases and kinases, and disrupt various cellular signaling pathways.[4][5] The development of novel quinoline-based drugs is an active area of research, particularly in the fields of oncology and infectious diseases.[1][2]
Part 1: Establishing In Vitro Efficacy
The initial assessment of a novel compound's biological activity is performed in vitro. These experiments are designed to be rapid, cost-effective, and provide a preliminary understanding of the compound's mechanism of action and potency.
Experimental Design: Selecting the Right Tools
The choice of in vitro assays is dictated by the intended therapeutic application. For a novel quinoline derivative with unknown activity, a broad-spectrum screen against a panel of cancer cell lines and bacterial strains is a logical starting point.
For Anticancer Evaluation:
A common primary screen involves assessing the cytotoxicity of the compound against a panel of cancer cell lines.
Cell Line Selection: The NCI-60 human tumor cell line panel is a valuable resource for identifying patterns of activity and potential mechanisms of action. Alternatively, a smaller, more focused panel representing different cancer types (e.g., lung, breast, colon) can be used. For our hypothetical compound, we will consider a panel including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma).
Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
For Antibacterial Evaluation:
The primary goal is to determine the minimum inhibitory concentration (MIC) against a range of pathogenic bacteria.
Bacterial Strain Selection: A panel should include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) is also crucial.[1]
MIC Determination: Broth microdilution is the standard method for determining the MIC.
Illustrative In Vitro Protocols
Protocol 1: MTT Assay for Cytotoxicity
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Add serial dilutions of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol (e.g., from 0.01 µM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 2: Broth Microdilution for MIC Determination
Compound Preparation: Prepare serial twofold dilutions of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol in a 96-well plate containing cation-adjusted Mueller-Hinton broth.
Bacterial Inoculation: Add a standardized bacterial inoculum to each well.
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothetical In Vitro Data Summary
Assay
Target
Result (IC50 / MIC)
Cytotoxicity
A549 (Lung Cancer)
15 µM
Cytotoxicity
MCF-7 (Breast Cancer)
25 µM
Cytotoxicity
HCT116 (Colon Cancer)
18 µM
Antibacterial
S. aureus
32 µg/mL
Antibacterial
E. coli
>128 µg/mL
Antibacterial
MRSA
16 µg/mL
Interpretation: The hypothetical data suggests that 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol has moderate cytotoxic activity against the tested cancer cell lines and is more effective against Gram-positive bacteria, including a drug-resistant strain.
Part 2: Bridging to In Vivo Efficacy
Promising in vitro data is the gateway to more complex and resource-intensive in vivo studies. These experiments in living organisms are essential to evaluate a compound's therapeutic efficacy, pharmacokinetics, and safety profile in a more physiologically relevant context.
Experimental Design: Choosing the Right Animal Model
The selection of an appropriate animal model is critical for obtaining meaningful and translatable data.
For Anticancer Evaluation:
Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice (e.g., nude or SCID mice). For our hypothetical compound, we would proceed with an A549 xenograft model due to its sensitivity in vitro.
For Antibacterial Evaluation:
Infection Models: These models involve infecting animals with the target bacteria to mimic a clinical infection. A murine thigh infection model is a standard for evaluating efficacy against localized bacterial infections.
Illustrative In Vivo Protocols
Protocol 3: Murine Xenograft Model for Anticancer Efficacy
Tumor Implantation: Subcutaneously inject A549 cells into the flank of immunodeficient mice.
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
Randomization and Treatment: Randomize mice into treatment and control groups. Administer 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol (e.g., via intraperitoneal injection or oral gavage) daily for a specified period. Include a vehicle control group and a positive control group (e.g., paclitaxel).
Monitoring: Monitor tumor volume and body weight regularly.[6]
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
Data Analysis: Calculate the tumor growth inhibition (TGI).
Protocol 4: Murine Thigh Infection Model for Antibacterial Efficacy
Immunosuppression (if necessary): Render mice neutropenic with cyclophosphamide to establish a robust infection.
Infection: Inject a standardized inoculum of MRSA into the thigh muscle.
Treatment: Administer 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol at various doses at specified time points post-infection. Include a vehicle control and a positive control (e.g., vancomycin).
Endpoint: Euthanize mice at a predetermined time point (e.g., 24 hours post-infection).
Bacterial Load Determination: Harvest the thigh muscle, homogenize, and plate serial dilutions to determine the number of colony-forming units (CFUs).
Data Analysis: Compare the bacterial load in the treated groups to the control group.
Hypothetical In Vivo Data Summary
Model
Compound Dose
Result
A549 Xenograft
50 mg/kg
45% Tumor Growth Inhibition
MRSA Thigh Infection
100 mg/kg
2-log reduction in CFU/gram of tissue
Interpretation: The hypothetical in vivo data suggests that our compound demonstrates moderate anticancer efficacy and significant antibacterial activity in preclinical models.
Visualizing the Workflow
Caption: Experimental workflow from in vitro screening to in vivo efficacy testing.
Part 3: The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a meaningful correlation between in vitro and in vivo data. A strong IVIVC is a holy grail in drug development, as it can significantly derisk a project and guide clinical trial design.
Challenges in Correlation:
Pharmacokinetics and Metabolism: A compound that is highly potent in vitro may be rapidly metabolized or poorly absorbed in vivo, leading to low efficacy.
Bioavailability: The compound must reach the target tissue in sufficient concentrations to exert its effect.
Toxicity: Off-target effects can limit the achievable therapeutic dose.
Bridging the Gap:
Pharmacokinetic Studies: Preliminary studies to determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile are essential.
Dose-Response Studies: Conducting both in vitro and in vivo experiments across a range of concentrations and doses is crucial for establishing a relationship.
Mechanism of Action Studies: A deeper understanding of how the compound works at a molecular level can help explain discrepancies between in vitro and in vivo results.
Conclusion
The evaluation of a novel quinoline derivative like 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol requires a systematic and logical progression from simple, high-throughput in vitro assays to more complex and physiologically relevant in vivo models. While in vitro studies provide essential information on potency and potential mechanisms, in vivo experiments are indispensable for assessing true therapeutic efficacy and safety. A thorough understanding of the strengths and limitations of each approach, coupled with a careful experimental design, is paramount for successfully navigating the translational gap and identifying promising new drug candidates.
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